2-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine
CAS No.: 1281422-81-8
Cat. No.: VC2739882
Molecular Formula: C11H11N5S
Molecular Weight: 245.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1281422-81-8 |
|---|---|
| Molecular Formula | C11H11N5S |
| Molecular Weight | 245.31 g/mol |
| IUPAC Name | 2-(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine |
| Standard InChI | InChI=1S/C11H11N5S/c12-6-5-11-14-13-10-4-3-8(15-16(10)11)9-2-1-7-17-9/h1-4,7H,5-6,12H2 |
| Standard InChI Key | BVOBTWRRNXEDFJ-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=NN3C(=NN=C3CCN)C=C2 |
| Canonical SMILES | C1=CSC(=C1)C2=NN3C(=NN=C3CCN)C=C2 |
Introduction
Chemical Identity and Basic Properties
2-(6-(Thiophen-2-yl)- triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine has been characterized in chemical databases with specific identifiers that facilitate its recognition and study in scientific literature. The compound appears in PubChem under two different Chemical Identifier (CID) entries, suggesting potential variations in its registration or characterization.
Chemical Identifiers
The compound has been cataloged with the following identifiers:
The presence of dual identifiers for what appears to be the same molecular structure suggests potential inconsistencies in database registrations or possibly different salt forms or isomers of the same parent compound. Despite these variations in identification, the fundamental molecular properties remain consistent across entries, particularly the molecular weight of 245.31 g/mol .
Structural Features
The compound features several key structural elements that contribute to its chemical behavior and potential biological activity:
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Triazolopyridazine Core: A fused heterocyclic system comprising a triazole ring fused with a pyridazine ring, forming the triazolo[4,3-b]pyridazine scaffold
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Thiophen-2-yl Substituent: A five-membered aromatic heterocycle containing a sulfur atom, connected at position 6 of the triazolopyridazine core
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Ethylamine Chain: A two-carbon chain with a terminal amine group attached at position 3 of the triazolopyridazine core
This structural arrangement creates a molecule with multiple potential interaction points for biological targets, including hydrogen bond donors and acceptors, aromatic regions for π-stacking interactions, and a basic amine group that can participate in ionic interactions under physiological conditions.
Structural Relationships and Classification
2-(6-(Thiophen-2-yl)- triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine belongs to a broader family of triazolopyridazine derivatives that have been investigated for various pharmacological applications.
Related Compounds
Structurally similar compounds include:
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2-(6-(Thiophen-3-yl)- triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine: A positional isomer with the thiophenyl group attached at position 3 rather than position 2 of the thiophene ring .
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Methyl 2-((3-(thiophen-2-yl)- triazolo[4,3-b]pyridazin-6-yl)thio)propanoate: A compound sharing the triazolopyridazine core with different substituents and connection patterns .
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N-(2-((3-(4-fluorophenyl)- triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide: A more complex derivative where the thiophenyl group is replaced by a 4-fluorophenyl group, and additional structural modifications are present.
Structural Classification in Medicinal Chemistry
The triazolo[4,3-b]pyridazine scaffold represents an important pharmacophore in medicinal chemistry. Compounds containing this core structure have been investigated as potential:
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Bromodomain inhibitors with applications in cancer treatment
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Antiparasitic agents, particularly against Cryptosporidium species
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General pharmacological agents with diverse therapeutic potential
The presence of the thiophen-2-yl substituent and the ethylamine side chain likely contributes to specific binding interactions with biological targets, influencing the compound's pharmacokinetic and pharmacodynamic properties.
Physicochemical Properties and Formulation Considerations
Calculated Properties
Based on structural analysis and comparison with related compounds, the following properties can be anticipated:
These properties would influence the compound's behavior in biological systems, including absorption, distribution, metabolism, and excretion profiles.
Formulation Considerations
For potential pharmaceutical applications, several formulation aspects would need to be addressed:
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Salt Formation: The primary amine group could be utilized to form pharmaceutical salts (e.g., hydrochloride, sulfate) to improve stability and solubility.
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Stability: Evaluation of chemical stability under various conditions (temperature, pH, light exposure) would be necessary for formulation development.
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Bioavailability: The balanced lipophilic and hydrophilic character suggests potential for oral bioavailability, though specific studies would be required.
Comparative Analysis with Related Compounds
Structural Comparison
The following table presents a comparative analysis of 2-(6-(Thiophen-2-yl)- triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine with structurally related compounds:
This comparison highlights the structural diversity within the triazolopyridazine family and the potential for modifying specific positions to tune biological activity and physicochemical properties.
Future Research Directions
Several promising avenues for future research on 2-(6-(Thiophen-2-yl)- triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine can be identified:
Biological Activity Screening
Comprehensive screening against diverse biological targets would help identify the most promising therapeutic applications. Specific areas of focus could include:
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Detailed evaluation of bromodomain inhibition potency and selectivity
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Assessment of antiparasitic activity against Cryptosporidium and other pathogens
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Broader screening against cancer cell lines, infectious agents, and other disease models
Structural Optimization
Based on initial biological screening results, systematic modification of the molecular structure could be pursued to optimize:
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Potency against identified targets
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Selectivity to minimize off-target effects
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Pharmacokinetic properties to improve drug-like characteristics
Mechanism of Action Studies
For any identified biological activities, detailed investigation of the molecular mechanisms involved would be valuable, potentially including:
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Protein crystallography to visualize binding interactions
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Computational modeling to predict binding modes and guide rational design
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Cellular pathway analysis to understand downstream effects of target engagement
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